molecular formula C14H19NO3 B1528470 Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate CAS No. 398489-25-3

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Cat. No.: B1528470
CAS No.: 398489-25-3
M. Wt: 249.3 g/mol
InChI Key: RDFFQIULSPDBAB-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is a chemical compound with the CAS Number: 398489-25-3 . It has a molecular weight of 249.31 and its IUPAC name is tert-butyl 3-hydroxy-3-phenyl-1-azetidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 85-88 degrees Celsius .

Scientific Research Applications

Kinetic Resolution

Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate has been utilized in the kinetic resolution of racemic carboxylic acids. A study by Ishihara et al. (2008) demonstrated its use in an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, achieving high asymmetric induction through intramolecular hydrogen-bonding interactions (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Synthesis of Substituted Compounds

Research by Boev et al. (2015) reported the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, highlighting its role in creating various isomers and derivatives for potential use in different chemical applications (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Development of Dendrimers

Dendrimers with tert-butyl esters on their periphery have been synthesized and studied, as shown in research by Pesak et al. (1997). These dendrimers were characterized using techniques like capillary electrophoresis and electrospray mass spectrometry, suggesting potential applications in nanotechnology and materials science (Pesak, Moore, & Wheat, 1997).

Antibacterial Activity Analysis

Song et al. (2009) synthesized derivatives of this compound and examined their antibacterial activities. This study provided insights into the potential medicinal applications of these compounds (Song, Ma, Lv, Li, Xiao, & Zhu, 2009).

Pharmaceutical Applications

Research involving tert-butyl ester derivatives has also been directed towards pharmaceutical applications, such as the synthesis of novel protein tyrosine kinase inhibitors. Chen Xin-zhi (2011) discussed an efficient approach for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of such inhibitors (Chen Xin-zhi, 2011).

Enzyme-Catalyzed Kinetic Resolution

In the field of enzymology, Faigl et al. (2013) presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This study is significant for understanding enzyme behavior and potential applications in asymmetric synthesis (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).

Catalysis and Reaction Mechanisms

The tert-butyl group in such compounds is also critical in catalysis and reaction mechanisms. Almena et al. (1994) explored the catalytic opening of azetidines using tert-butyl derivatives, providing insights into novel synthetic pathways and reaction dynamics (Almena, Foubelo, & Yus, 1994).

Advanced Material Synthesis

Tert-butyl esters have been incorporated in the synthesis of advanced materials like dendrimers. Hajra et al. (2019) described the synthesis of 3-Peroxy-3-substituted Oxindoles using tert-butyl hydroperoxide, which could have implications in material science and organic synthesis (Hajra, Hazra, Saleh, & Mondal, 2019).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, and may cause skin and eye irritation . It’s recommended to handle it with appropriate safety measures .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFFQIULSPDBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734937
Record name tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398489-25-3
Record name tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.9 ml (11.7 mmol) of a 3M solution of phenylmagnesium bromide in diethyl ether are added dropwise to a solution, immersed in a bath at −50° C., containing 500 mg (2.92 mmol) of 3-oxo-1-(tert-butoxycarbonyl)azetidine in 10 ml of THF. The medium is stirred for 1 hour at −50° C. and hydrolysed by adding a saturated solution of ammonium chloride. After a return to ambient temperature, a 1N solution of hydrochloric acid is added, followed by extraction with ethyl acetate. The organic phase is dried and evaporated to dryness. The crude product obtained is purified on silica in a 7/3 heptane/ethyl acetate mixture. 253 mg in the form of a white powder are obtained with a yield of 35%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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